molecular formula C15H17N5O B6418618 2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol CAS No. 869072-26-4

2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol

Cat. No. B6418618
CAS RN: 869072-26-4
M. Wt: 283.33 g/mol
InChI Key: HIRMSIHHULQKSD-UHFFFAOYSA-N
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Description

The compound “2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to have significant biological activity, including as inhibitors of CDK2, a protein kinase that is a target for cancer treatment .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis typically involves the use of scaffold hopping and computer-aided drug design . The compounds are usually synthesized under ultrasonic-assisted conditions, which can improve yields .


Molecular Structure Analysis

The molecular structure of “2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol” can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . Attached to this core is a benzyl group and an ethan-1-ol group, both of which are linked via an amino group .

Scientific Research Applications

Future Directions

The future directions for research on “2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol” and similar compounds are likely to involve further exploration of their biological activity and potential applications in cancer treatment . This could include more detailed studies of their mechanism of action, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

2-[benzyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-19-14-13(9-18-19)15(17-11-16-14)20(7-8-21)10-12-5-3-2-4-6-12/h2-6,9,11,21H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRMSIHHULQKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

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